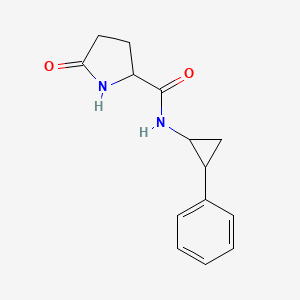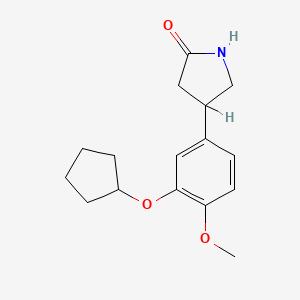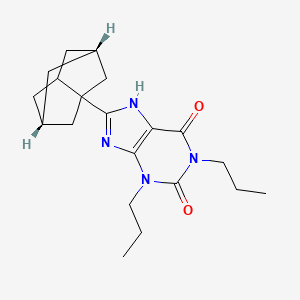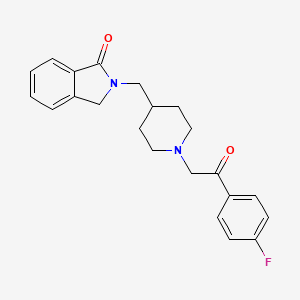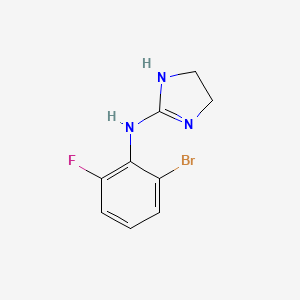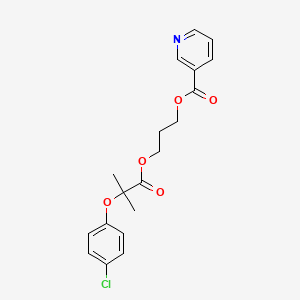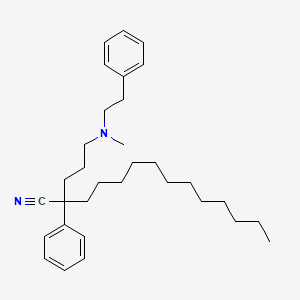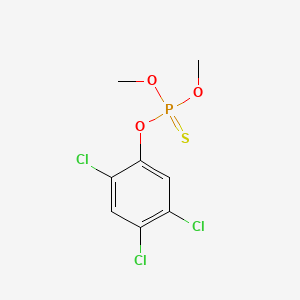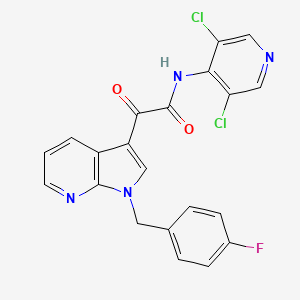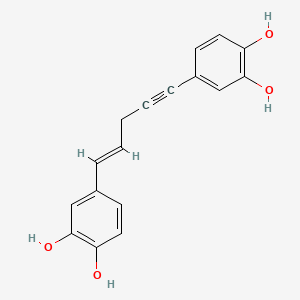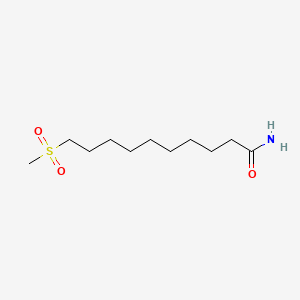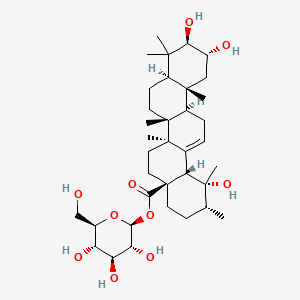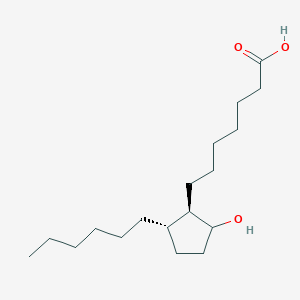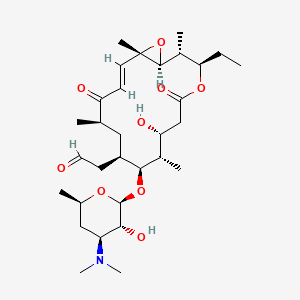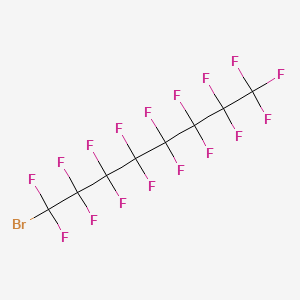
Perflubron
Descripción general
Descripción
Perflubron, also known as perfluorooctyl bromide, is a contrast agent used in medical imaging . It helps provide a clear picture during procedures like magnetic resonance imaging (MRI), computer tomography, and sonography . It’s also being developed as an intravascular oxygen carrier designed to augment oxygen delivery in surgical patients .
Molecular Structure Analysis
Perflubron has a molecular formula of C8BrF17 . Its structure includes a large bromine atom which is positively polarized by the inductively electron-withdrawing perfluorooctyl chain .Physical And Chemical Properties Analysis
Perflubron has a molar mass of 498.965 g/mol and a density of 1.93 g/cm^3 . It has a melting point of 6 °C and a boiling point of 142 °C .Aplicaciones Científicas De Investigación
-
Blood Substitutes
- Application : Perflubron is being explored as a blood substitute, specifically as an oxygen-carrying blood substitute . It’s used in the development of oxygen-carrying blood substitutes which are nearing completion of phase I and II clinical trials .
- Method : Perflubron is used in the formulation of perfluorocarbon-based oxygen carriers (PFOCs). These PFOCs are emulsified to form a stable mixture suitable for intravascular injection .
- Results : The use of Perflubron in blood substitutes has shown promise in clinical trials, with the potential to augment oxygen delivery in surgical patients .
-
Oxygen Carriers
- Application : Perflubron is used as an oxygen carrier in various biological applications . It’s being used in the development of temporary oxygen carriers, also known as "blood substitutes" .
- Method : Perflubron is used in the formulation of PFOCs, which are designed to transport oxygen to tissues .
- Results : Perflubron-based oxygen carriers have shown potential in clinical trials, with products based on them currently under investigation .
-
Treatment of Anemia
- Application : Perflubron is being investigated for use in the treatment of anemia, particularly in situations where rapid hematologic responses are desired .
- Method : Perflubron is administered intravenously, often in conjunction with 100% oxygen ventilation .
- Results : Clinical trials have shown that Perflubron can be more effective than autologous blood or colloid infusion in reversing physiologic transfusion triggers .
-
Surgery
- Application : Perflubron is used in surgery to maintain hemodynamic stability, potentially reducing or avoiding intraoperative transfusions of donor blood .
- Method : Perflubron is administered intratracheally during surgery, and gas ventilation of the perfluorocarbon-filled lung (partial liquid ventilation) is then performed .
- Results : Studies have shown that Perflubron can delay the need for blood transfusions in orthopedic surgery .
-
Acute and Critical Care Medicine
- Application : Perflubron is used in acute and critical care medicine for partial liquid ventilation .
- Method : Perflubron is administered into the trachea, and gas ventilation of the perfluorocarbon-filled lung (partial liquid ventilation) is then performed .
- Results : Studies have shown that Perflubron can improve respiratory mechanics and reduce ventilator-induced permeability alterations .
-
Contrast Agent
- Application : Perflubron is used as a contrast medium for magnetic resonance imaging (MRI), computer tomography (CT), and sonography . It was approved for this use in the United States by the Food and Drug Administration in 1993 .
- Method : Perflubron is administered intravenously during the imaging procedure to enhance the contrast of the images .
- Results : The use of Perflubron as a contrast agent has been shown to improve the quality of diagnostic images, aiding in the detection and diagnosis of various medical conditions .
-
Liquid Breathing
- Application : Perflubron has been tested experimentally for use in liquid breathing in premature infants with respiratory distress .
- Method : Perflubron is administered into the lungs, and gas ventilation of the perfluorocarbon-filled lung (partial liquid ventilation) is then performed .
- Results : Studies have shown that Perflubron can improve respiratory mechanics and reduce ventilator-induced permeability alterations .
-
Decreasing Allogeneic Blood Transfusion
- Application : Perflubron emulsion is used to decrease allogeneic blood transfusion in high-blood-loss non-cardiac surgery .
- Method : Perflubron is administered intravenously during surgery to maintain hemodynamic stability .
- Results : Results of a European phase 3 study showed that the use of Perflubron can potentially reduce or avoid intraoperative transfusions of donor blood .
-
Drug Delivery
- Application : Perflubron is being explored as a potential drug delivery system. Its unique properties allow it to encapsulate drugs and deliver them to specific locations in the body .
- Method : Drugs are encapsulated within Perflubron emulsions, which are then administered intravenously .
- Results : While this application is still in the experimental stages, early results have shown promise for the use of Perflubron in targeted drug delivery .
-
Tumor Oxygenation
- Application : Perflubron is used to improve tumor oxygenation in radiation therapy. Improved oxygenation can enhance the effectiveness of radiation therapy in cancer treatment .
- Method : Perflubron is administered intravenously, and its oxygen-carrying capacity is used to increase the oxygen levels within tumors .
- Results : Studies have shown that Perflubron can improve the effectiveness of radiation therapy by enhancing tumor oxygenation .
-
Organ Preservation
- Application : Perflubron is being investigated for use in organ preservation. Its oxygen-carrying capacity could potentially improve the viability of organs during transportation .
- Method : Organs are immersed in a Perflubron solution prior to transportation .
- Results : This application is still in the experimental stages, but early results suggest that Perflubron could improve organ viability during transportation .
Direcciones Futuras
Perflubron and other perfluorocarbons are being explored for various biological applications beyond their use as contrast agents . For instance, they’re being investigated for use in liquid breathing in premature infants with respiratory distress , and as oxygen carriers to reduce the need for blood transfusions . These areas represent promising future directions for Perflubron.
Propiedades
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWWXOGTJWMJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC8F17, C8BrF17 | |
| Record name | Octane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046560 | |
| Record name | 1-Bromoheptadecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, thereby potentially reducing or avoiding intraoperative transfusions of donor blood in major surgery.Perflubron emulsion has ability to enable patients to be physiologically stable and safe at lower intraoperative Hb levels. | |
| Record name | Perflubron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Perflubron | |
CAS RN |
423-55-2 | |
| Record name | Perfluorooctyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflubron [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflubron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Bromoheptadecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERFLUBRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1D0Q7R4D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

